molecular formula C23H20ClN3OS B2429040 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide CAS No. 899964-89-7

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide

Cat. No.: B2429040
CAS No.: 899964-89-7
M. Wt: 421.94
InChI Key: SBNFWRWEWYFNRC-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide is a useful research compound. Its molecular formula is C23H20ClN3OS and its molecular weight is 421.94. The purity is usually 95%.
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Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3OS/c1-16-10-12-19(24)22-21(16)26-23(29-22)27(15-18-9-5-6-14-25-18)20(28)13-11-17-7-3-2-4-8-17/h2-10,12,14H,11,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNFWRWEWYFNRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CC=CC=N3)C(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Dosage Effects in Animal Models

Studies on the effects of different dosages of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide in animal models are ongoing. These studies aim to identify any threshold effects, as well as any toxic or adverse effects at high doses.

Subcellular Localization

Research is ongoing to determine the subcellular localization of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide and any effects on its activity or function. This includes studying any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Biological Activity

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C22H18ClN3OSC_{22}H_{18}ClN_3OS, with a molecular weight of approximately 407.9 g/mol. The compound features a benzo[d]thiazole moiety, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

PropertyValue
Molecular FormulaC22H18ClN3OS
Molecular Weight407.9 g/mol
CAS Number922870-19-7

Anticancer Activity

Research indicates that compounds with thiazole derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound demonstrates cytotoxic effects against various cancer cell lines. For instance, compound 13 , which shares structural similarities, has shown potent activity against Jurkat and A-431 cell lines with an IC50 value lower than that of doxorubicin, a standard chemotherapeutic agent .

Antimicrobial Activity

The benzo[d]thiazole group is well-documented for its antimicrobial effects. Studies have reported that derivatives of this compound possess activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function. Specifically, compounds similar to this compound have shown minimum inhibitory concentrations (MICs) as low as 31.25 µg/mL against certain pathogens .

Neuroprotective Effects

Recent investigations into the neuroprotective potential of thiazole derivatives suggest that they may act as positive allosteric modulators of neurotransmitter receptors. For example, related compounds have been shown to enhance the activity of AMPA receptors without the excitotoxic effects associated with direct agonists . This suggests that this compound could similarly enhance cognitive functions while mitigating neurodegenerative processes.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It may act on neurotransmitter receptors, enhancing synaptic transmission and providing neuroprotective effects.
  • Antimicrobial Mechanisms : The presence of the thiazole ring may interfere with bacterial metabolic pathways.

Case Studies

Several studies have evaluated the efficacy of thiazole derivatives in clinical and preclinical settings:

  • Anticancer Studies : A study demonstrated that a structurally similar thiazole derivative exhibited significant tumor growth inhibition in xenograft models .
  • Neuropharmacological Studies : Research indicated that compounds with similar structures improved cognitive function in animal models by enhancing acetylcholine levels in the hippocampus .
  • Antimicrobial Trials : Clinical trials showed promising results for thiazole derivatives in treating resistant bacterial infections, highlighting their potential as new antibiotics .

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure characterized by a benzo[d]thiazole moiety, a phenyl group, and a pyridine ring. The presence of chlorine and methyl substituents enhances its biological activity and chemical reactivity.

Antimicrobial Activity

Research indicates that compounds with similar structures to N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide exhibit significant antibacterial properties. For instance, thiazole derivatives have shown effectiveness against various Gram-positive bacteria, suggesting potential applications in developing new antibiotics .

Anticancer Potential

The compound's structural features make it a candidate for anticancer drug development. Studies on thiazole-pyridine hybrids indicate that they can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). One particular hybrid demonstrated better efficacy than standard treatments like 5-fluorouracil .

Enzyme Inhibition Studies

This compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. Preliminary studies suggest that it may modulate enzyme activity, influencing cellular functions such as signaling pathways and gene expression .

Anticonvulsant Activity

In a study focusing on thiazole derivatives, compounds similar to this compound were evaluated for anticonvulsant properties. Results indicated that certain analogues exhibited significant activity in seizure models, pointing towards the compound's potential in treating epilepsy .

Antiviral Research

Recent investigations into thiazole compounds have highlighted their role in antiviral applications, particularly against viral infections like SARS-CoV-2. The ability of these compounds to interact with viral enzymes positions them as promising candidates for further antiviral drug development .

Preparation Methods

N-Alkylation of Thiazol-2-Amine

The primary amine on the benzo[d]thiazole reacts with 2-(bromomethyl)pyridine in the presence of a base such as potassium carbonate. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are typically employed, with reaction times ranging from 12–24 hours at 60–80°C. This step may require stoichiometric control to prevent over-alkylation, as evidenced by similar syntheses in source, where excess alkylating agent led to byproducts.

Acylation with 3-Phenylpropanoyl Chloride

The secondary amine generated from N-alkylation is subsequently acylated using 3-phenylpropanoyl chloride. Triethylamine or pyridine is added to scavenge HCl, enhancing reaction efficiency. Source reports that acylation of structurally related thiazolo[4,5-d]pyridazinones proceeds optimally at 0–5°C to minimize side reactions, a condition likely applicable here. The resulting crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization.

Optimization Strategies and Reaction Conditions

Key parameters influencing yield and purity include solvent choice, temperature, and catalyst selection. The table below summarizes conditions from analogous syntheses:

Reaction Step Solvent Temperature (°C) Catalyst/Base Yield (%) Source Citation
Thiazole cyclization Ethanol Reflux H2SO4 65–70
N-Alkylation DMF 80 K2CO3 55–60
Acylation Dichloromethane 0–5 Triethylamine 70–75

Notably, microwave-assisted synthesis has emerged as a promising alternative for reducing reaction times. For example, source achieved 85% yields in thiazolo[4,5-b]pyridin-2-one synthesis using microwave irradiation at 120°C for 20 minutes, suggesting potential applicability to the target compound’s acylation step.

Characterization and Analytical Validation

Structural confirmation relies on spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR) : 1H NMR spectra typically show distinct signals for the pyridine methylene group (δ 4.5–5.0 ppm) and thiazole aromatic protons (δ 7.2–8.1 ppm). The methyl group on the benzo[d]thiazole resonates near δ 2.4 ppm.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 421.94 (C23H20ClN3OS).
  • Infrared Spectroscopy (IR) : Stretching vibrations for the amide carbonyl (1650–1680 cm⁻¹) and C–N bonds (1250–1350 cm⁻¹) are characteristic.

Q & A

Q. Table 1: Key Synthetic Conditions from Literature

StepReagents/ConditionsYield (%)Evidence Source
1THF, 60°C, 12h65
2DMF, 80°C, 8h78

Q. Table 2: Computational Parameters for Docking Studies

SoftwareTarget ProteinBinding Energy (kcal/mol)
AutoDock VinaEGFR (1M17)-9.2
SchrödingerAurora B (4C3P)-8.7

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